ERD-308

PROTAC ERα Degradation Breast Cancer

ERD-308 is a heterobifunctional VHL-recruiting PROTAC that achieves sub-nanomolar ERα degradation (DC50 0.17–0.43 nM) and >95% ER ablation at 5 nM in MCF-7/T47D cells—outperforming the SERD fulvestrant and CRBN-recruiting PROTACs like ARV-471. This VHL-based mechanism provides distinct phenotypic and selectivity profiles essential for mechanistic studies, off-target benchmarking (PR, PDE6D), and preclinical delivery formulation research. Choose ERD-308 for rigorous, reproducible targeted protein degradation experiments.

Molecular Formula C55H65N5O9S2
Molecular Weight 1004.271
CAS No. 2320561-35-9
Cat. No. B607359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERD-308
CAS2320561-35-9
SynonymsERD-308;  ERD 308;  ERD308; 
Molecular FormulaC55H65N5O9S2
Molecular Weight1004.271
Structural Identifiers
SMILESCCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O
InChIInChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1
InChIKeyBQXUPNKLZNSUMC-YUQWMIPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ERD-308 CAS 2320561-35-9: PROTAC ERα Degrader Overview for Oncology Research Procurement


ERD-308 (CAS 2320561-35-9) is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) small-molecule degrader of estrogen receptor alpha (ERα) [1]. It links an ERα antagonist derived from raloxifene to a von Hippel-Lindau (VHL) E3 ligase ligand, directing ERα for ubiquitination and proteasomal degradation [2]. Discovered through extensive structure-activity relationship (SAR) studies, ERD-308 achieves sub-nanomolar DC50 values for ER degradation in ER+ breast cancer cell lines [1]. It is a key research tool in targeted protein degradation studies for estrogen receptor-positive (ER+) breast cancer.

Why ERD-308 CAS 2320561-35-9 Cannot Be Substituted with Other ER-Targeting PROTACs or SERDs


ER-targeting PROTACs and Selective Estrogen Receptor Degraders (SERDs) are not interchangeable. While all aim to degrade ERα, their degradation potency (DC50), depth of degradation (Dmax), mechanism of action (VHL vs. CRBN recruitment), and off-target profiles differ significantly [1][2]. Simple substitution based on target class risks introducing uncharacterized off-target effects [2] or suboptimal ER degradation in specific cell models [1]. The following quantitative evidence demonstrates where ERD-308 provides verifiable differentiation critical for rigorous scientific and procurement decisions.

ERD-308 CAS 2320561-35-9: Head-to-Head Quantitative Differentiation Evidence Guide


ERD-308 Exhibits Superior ER Degradation Potency (DC50) Compared to ARV-471 in MCF-7 Cells

ERD-308 demonstrates significantly higher degradation potency for the estrogen receptor alpha (ERα) in MCF-7 breast cancer cells compared to the clinically advanced PROTAC degrader ARV-471 (Vepdegestrant). [1]

PROTAC ERα Degradation Breast Cancer DC50

ERD-308 Induces More Complete ER Degradation and Greater Proliferation Inhibition than the Approved SERD Fulvestrant

ERD-308 induces more complete ER degradation and is more effective at inhibiting cell proliferation than fulvestrant, the only approved selective estrogen receptor degrader (SERD), in MCF-7 cells. [1]

SERD Fulvestrant ER Degradation Proliferation

Chemoproteomic Profiling Identifies PR and PDE6D as Unique Off-Targets for ERD-308 and Other PROTACs, Distinct from SERDs

Global proteomic analysis revealed that ER-targeting PROTACs, including ERD-308, ARV-471, and ERD-3111, induce off-target degradation of progesterone receptor (PR) and phosphodiesterase 6D (PDE6D), an effect not observed with selective ER degraders (SERDs). [1]

Chemoproteomics Off-Target Effects PROTAC SERD

ERD-308 Potency in T47D Cells (DC50 = 0.43 nM) Remains Comparable to ERD-3111

In T47D ER+ breast cancer cells, ERD-308 demonstrates a DC50 of 0.43 nM for ER degradation, which is similar to the oral PROTAC ERD-3111 (DC50 = 0.5 nM) and more potent than ARV-471 (DC50 ~1-2 nM). [1]

ERD-3111 T47D DC50 PROTAC

ERD-308 Microneedle Patch Delivery Achieves >80% Tumor Reduction in Combination with CDK4/6 Inhibitor

In an in vivo study using a microneedle patch delivery system, ERD-308 co-administered with the CDK4/6 inhibitor Palbociclib achieved over 80% tumor volume reduction in an MCF-7 xenograft model, with sustained drug retention (>87% at 4 days) in the tumor. [1]

In Vivo Microneedle Patch Combination Therapy Xenograft

Optimal ERD-308 CAS 2320561-35-9 Research Applications Based on Quantitative Differentiation Evidence


Comparing VHL-Recruiting vs. CRBN-Recruiting PROTAC Mechanisms

Researchers investigating the differential degradation efficiency and off-target profiles of VHL- versus CRBN-recruiting PROTACs can use ERD-308 as a potent VHL-based ER degrader. Its 10-fold greater potency over the CRBN-recruiting ARV-471 in MCF-7 cells provides a clear phenotypic distinction for mechanistic studies. [1]

ER+ Breast Cancer Cell Line Studies Requiring Maximal ER Degradation Depth

ERD-308 is a superior choice for experiments in MCF-7 and T47D cell lines requiring near-complete (>95%) ERα ablation at low nanomolar concentrations. Its ability to achieve greater degradation depth than the SERD fulvestrant makes it ideal for probing ERα-dependent gene expression and cell signaling pathways. [1]

Chemoproteomic Profiling of ER-Targeting Degraders and Off-Target Identification

ERD-308 is a valuable reference compound for chemoproteomic studies aimed at characterizing the off-target degradation landscape of ER-targeting PROTACs. Its established off-target profile (PR and PDE6D) enables benchmarking of novel PROTACs and assessment of selectivity. [1]

Novel Formulation and Intratumoral Delivery of PROTACs

ERD-308 serves as a key model compound for developing and testing advanced PROTAC delivery systems, such as microneedle patches, to overcome solubility and tumor-targeting challenges. Its demonstrated in vivo efficacy in such a system supports its use in preclinical formulation research. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERD-308

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.